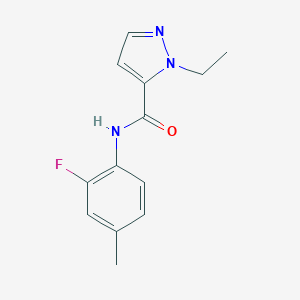![molecular formula C20H21F2N5O2 B280174 [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called IRAK4. IRAK4 plays a crucial role in the inflammatory response of the body, making it a promising target for the treatment of various inflammatory diseases.
Mécanisme D'action
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone inhibits the activity of IRAK4, a protein kinase that plays a critical role in the activation of the innate immune response. IRAK4 is involved in the signaling pathway that leads to the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting IRAK4, this compound blocks the activation of NF-κB and reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis, lupus, and psoriasis. The compound has also been shown to reduce joint damage and improve disease symptoms in animal models of rheumatoid arthritis. In human clinical trials, this compound has been shown to reduce the levels of inflammatory biomarkers in the blood of patients with rheumatoid arthritis, indicating a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has several advantages for use in lab experiments. The compound has a high degree of selectivity for IRAK4, making it a useful tool for studying the role of IRAK4 in the innate immune response. This compound also has a favorable safety profile, making it suitable for use in animal models and human clinical trials. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone. One potential direction is the investigation of the compound's efficacy in other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of combination therapies that target multiple components of the inflammatory response pathway. Additionally, the optimization of the compound's pharmacokinetic properties could improve its efficacy and reduce the frequency of dosing. Overall, this compound shows promise as a potential therapeutic agent for the treatment of inflammatory diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone involves a series of chemical reactions that start with the condensation of 4-methoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form the pyrazolopyrimidine core. The core is then functionalized with difluoromethyl and piperazine groups to create the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has been extensively studied in preclinical models for its potential therapeutic use in various inflammatory diseases such as rheumatoid arthritis, lupus, and psoriasis. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models. This compound has also been tested in human clinical trials for the treatment of rheumatoid arthritis and has demonstrated a favorable safety profile with no serious adverse events reported.
Propriétés
Formule moléculaire |
C20H21F2N5O2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H21F2N5O2/c1-25-7-9-26(10-8-25)20(28)15-12-23-27-17(18(21)22)11-16(24-19(15)27)13-3-5-14(29-2)6-4-13/h3-6,11-12,18H,7-10H2,1-2H3 |
Clé InChI |
FQVOOPHRDVMCKS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)

![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
